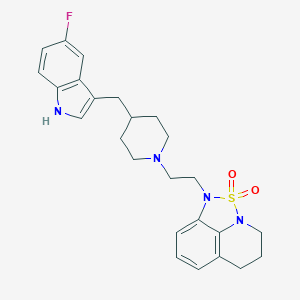

1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RP-68303 is a thiadiazolo (4,3,2-ij) quinoline-2,2 dioxide derivative. It is a novel and potent serotonin uptake inhibitor, showing high affinity for serotonin transporter binding sites

Vorbereitungsmethoden

Die Synthese von RP-68303 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiadiazolo-Chinolin-Grundstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Isolierung der Verbindung umfassen .

Analyse Chemischer Reaktionen

RP-68303 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene oder Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Components

| Component | Description |

|---|---|

| Indole | Aromatic heterocycle with significant biological activity |

| Piperidine | Saturated nitrogen-containing ring |

| Thiadiazole | Five-membered ring containing sulfur and nitrogen |

| Quinoline | Aromatic compound with potential antimalarial properties |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine. This action leads to cell cycle arrest and apoptosis in cancer cells .

Case Study: In Vitro Evaluation

A study evaluated the compound against several cancer cell lines (HeLa, MCF-7, HT-29) and found that it exhibited significant antiproliferative effects with IC50 values indicating strong activity .

Neuropharmacological Effects

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Antimicrobial Properties

Research indicates that derivatives of indole compounds can possess antimicrobial activity. The presence of fluorine in the structure may enhance this property by increasing metabolic stability and bioavailability.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Indole Ring : Through Fischer indole synthesis followed by fluorination.

- Construction of the Thiadiazole Framework : Utilizing standard synthetic methodologies for heterocyclic compounds.

- Coupling Reactions : Amide bond formation between the indole derivative and the piperidine moiety.

Table 2: Synthetic Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Indole Synthesis | Fischer Indole Synthesis | Formaldehyde, acid catalyst |

| Fluorination | Electrophilic substitution | N-fluorobenzenesulfonimide |

| Thiadiazole Formation | Cyclization | Appropriate thioketones |

| Coupling | Amide Formation | EDCI, HOBt |

Wirkmechanismus

The mechanism of action of RP-68303 involves its high affinity binding to serotonin transporter sites, inhibiting the reuptake of serotonin. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

RP-68303 kann mit anderen Serotonin-Wiederaufnahmehemmern verglichen werden, wie z. B. Fluoxetin und Sertralin. Während diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist RP-68303 aufgrund seiner spezifischen chemischen Struktur und seiner hohen Affinität zu Serotonintransporter-Bindungsstellen einzigartig. Zu ähnlichen Verbindungen gehören:

Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer, der häufig als Antidepressivum eingesetzt wird.

Sertralin: Ein weiterer selektiver Serotonin-Wiederaufnahmehemmer, der zur Behandlung von Depressionen und Angststörungen eingesetzt wird.

Paroxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer mit ähnlichen Anwendungsgebieten.

Biologische Aktivität

The compound 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.

Chemical Structure

The compound's complex structure incorporates an indole moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of the fluorine atom in the indole structure may enhance its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone and indole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Mycobacterium smegmatis . The compound may similarly inhibit biofilm formation and bacterial growth due to its structural similarities with these active compounds.

Antitumor Activity

Quinoline derivatives have been extensively studied for their antitumor activities. The incorporation of the thiadiazole ring in the compound could potentially enhance its ability to inhibit cancer cell proliferation. Analogues of this compound have demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting a promising avenue for cancer therapeutics .

Neuropharmacological Effects

The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperidine have been linked to effects on serotonin receptors, which may indicate possible applications in treating mood disorders or anxiety . Preliminary docking studies have shown favorable binding affinities to serotonin receptors (5-HT1A), which are crucial targets in psychopharmacology .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.

- Enzyme Inhibition : It may inhibit enzymes involved in tumor progression or microbial resistance mechanisms.

- Biofilm Disruption : Similar compounds have been shown to disrupt biofilm formation in bacteria, which is critical in treating chronic infections.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Reported significant antimicrobial activity against MRSA strains with MIC values comparable to established antibiotics. |

| Study B (2023) | Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating potent antitumor activity. |

| Study C (2023) | Investigated neuropharmacological effects; showed modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |

Eigenschaften

CAS-Nummer |

136701-68-3 |

|---|---|

Molekularformel |

C25H29FN4O2S |

Molekulargewicht |

468.6 g/mol |

IUPAC-Name |

3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide |

InChI |

InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2 |

InChI-Schlüssel |

NZUSTSFFNOEAHE-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |

Kanonische SMILES |

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |

Key on ui other cas no. |

136701-68-3 |

Synonyme |

1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide 1-(FIM-PE)-DTQD |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.